N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Overview
Description
“N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a hexahydropyrido[3,2,1-ij]quinoline core, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized using methods similar to those described for 4-hydroxy-2-quinolones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a hexahydropyrido[3,2,1-ij]quinoline core, a sulfonamide group, and a 4-methoxyphenyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the quinoline core might undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar sulfonamide group and the nonpolar methoxyphenyl and quinoline groups .
Scientific Research Applications
Antibacterial Activity
Research has explored the synthesis of novel quinoxaline sulfonamides with significant antibacterial properties. A study by Alavi et al. (2017) detailed a green synthesis method for producing different quinoxalines, including sulfonamides derived from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited excellent antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Pharmacological Effects
Another domain of application is the synthesis of quinazoline derivatives for potential use as diuretic and antihypertensive agents. Research conducted by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential, with some showing significant activity compared to standard drugs (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
COX-2 Inhibition for Anti-inflammatory Applications
Singh et al. (2004) synthesized and evaluated 2,3-diaryl pyrazines and quinoxalines for cyclooxygenase (COX-1/COX-2) inhibitory activity, aiming to discover selective COX-2 inhibitors for their potential anti-inflammatory properties. This study highlighted how modifications at certain positions can significantly affect COX-2 inhibitory activity, contributing to the development of new anti-inflammatory compounds (Singh, Saibaba, Ravikumar, Rudrawar, Daga, Rao, Akhila, Hegde, & Rao, 2004).
Anticancer Activity
Compounds related to the given chemical structure have also been investigated for their anticancer potential. A study by Ghorab, Bashandy, and Alsaid (2014) presented novel thiophene derivatives with sulfonamide and other moieties, showing significant cytotoxic activities against the human breast cancer cell line MCF7. These findings indicate the potential of such compounds in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Neuroprotective Properties
NBQX, a quinoxalinedione antagonist and an analog related to the given chemical structure, has been identified as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor. It has been shown to protect against global ischemia, demonstrating potential neuroprotective properties (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate . Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR, inhibiting its function . This interaction and subsequent inhibition occur due to the structural similarity between the compound and para-aminobenzoic acid (PABA), a substrate of DHFR . This similarity allows the compound to bind to the active site of DHFR, preventing the enzyme from catalyzing its normal reactions .
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for the synthesis of nucleotides . As a result, DNA replication and cell division are hindered, leading to the antimicrobial and antitumor effects of the compound .
Result of Action
The inhibition of DHFR and the subsequent disruption of nucleotide synthesis result in the prevention of bacterial DNA growth and cell division or replication . This leads to the bacteriostatic action of the compound . In terms of antitumor activity, the disruption of DNA replication can lead to cell cycle arrest, contributing to the compound’s potential anticancer effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFFFQQDVAQYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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